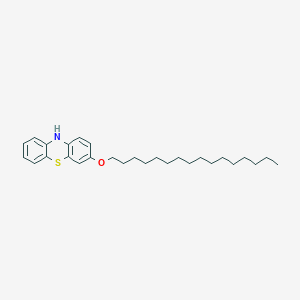

3-(Hexadecyloxy)-10H-phenothiazine

Description

Properties

CAS No. |

823802-16-0 |

|---|---|

Molecular Formula |

C28H41NOS |

Molecular Weight |

439.7 g/mol |

IUPAC Name |

3-hexadecoxy-10H-phenothiazine |

InChI |

InChI=1S/C28H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-24-20-21-26-28(23-24)31-27-19-16-15-18-25(27)29-26/h15-16,18-21,23,29H,2-14,17,22H2,1H3 |

InChI Key |

OFQOSVSIXUYIGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hexadecyloxy 10h Phenothiazine and Its Structural Analogs

Strategies for the Preparation of the Phenothiazine (B1677639) Core

The foundational step in synthesizing 3-(Hexadecyloxy)-10H-phenothiazine is the construction of the tricyclic phenothiazine nucleus. Historically and in modern organic synthesis, several effective strategies have been developed for this purpose.

The classical method, first reported by Bernthsen in 1883, involves the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. wikipedia.orgyoutube.com An iodine catalyst is often used to improve the efficiency of this fusion reaction. slideshare.net While historically significant, this method often requires harsh conditions and can lead to mixtures of products.

More contemporary and versatile syntheses often rely on the intramolecular cyclization of 2-substituted diphenyl sulfides. wikipedia.org A particularly notable approach is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This method involves the rearrangement of substituted 2-aminodiphenylsulfides to form the phenothiazine skeleton and is valued for its ability to accommodate a variety of substituents. researchgate.net

Another innovative strategy involves the transition-metal-catalyzed reaction between 2-aminobenzenethiols and cyclohexanone (B45756) derivatives. This method provides a direct route to tetrahydro-phenothiazines, which can then be aromatized to yield the phenothiazine core. rsc.org

Table 1: Comparison of Major Synthetic Routes to the Phenothiazine Core

| Synthesis Method | Starting Materials | Key Features |

|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Sulfur | The original method; often requires high temperatures. wikipedia.orgyoutube.com |

| Iodine-Catalyzed Reaction | Diphenylamine, Sulfur, Iodine | An improvement on the Bernthsen synthesis, proceeding under milder conditions. slideshare.net |

| Diphenyl Sulfide Cyclization | 2-Substituted Diphenyl Sulfides | A versatile method allowing for pre-functionalized precursors. wikipedia.org |

| Smiles Rearrangement | Substituted 2-Aminodiphenylsulfides | An intramolecular reaction that is key for creating complex derivatives. researchgate.net |

| Transition-Metal Catalysis | 2-Aminobenzenethiols, Cyclohexanones | A modern approach for creating tetrahydro-phenothiazine precursors. rsc.org |

Regioselective Functionalization Techniques for 3-Substituted Phenothiazine Derivatives

The electronic properties of the phenothiazine ring system, specifically the electron-donating character of the nitrogen and sulfur heteroatoms, dictate the regioselectivity of its functionalization. The positions most susceptible to electrophilic attack are C3 and C7. nih.gov This inherent reactivity is exploited to introduce substituents at the 3-position selectively.

To synthesize 3-(Hexadecyloxy)-10H-phenothiazine, an ether linkage must be formed at the 3-position. This is typically achieved through a Williamson ether synthesis, starting from 3-hydroxyphenothiazine. The process involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently attacks an alkyl halide, in this case, a 16-carbon alkyl chain like 1-bromohexadecane (B154569) or 1-iodohexadecane, to form the desired ether.

The synthesis of the 3-hydroxyphenothiazine precursor itself is a critical step. It can be prepared from various starting materials, with methods designed to install a hydroxyl group or a precursor group (like a methoxy (B1213986) group that can be later demethylated) at the 3-position of the phenothiazine ring.

Table 2: General Conditions for Williamson Ether Synthesis of 3-Alkoxyphenothiazines

| Component | Example | Purpose |

|---|---|---|

| Phenothiazine Substrate | 3-Hydroxyphenothiazine | Provides the core structure and the site for etherification. |

| Alkylating Agent | 1-Bromohexadecane | Introduces the hexadecyloxy side chain. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Dimethylformamide (DMF), Acetone | Provides the reaction medium. |

| Temperature | Room Temperature to Reflux | Influences reaction rate. |

The nitrogen atom at the 10-position of the phenothiazine ring is a secondary amine and can be readily alkylated. acs.org This functionalization is a common strategy to modify the electronic and steric properties of phenothiazine derivatives. chemrxiv.org

For the synthesis of analogs of 3-(Hexadecyloxy)-10H-phenothiazine, a second alkyl group can be introduced at the nitrogen atom. This N-alkylation is typically performed by treating the N-H phenothiazine with a strong base, such as sodium hydride (NaH), to form the corresponding amide anion. nih.gov This highly nucleophilic species then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the 10-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions. For instance, the synthesis of 10-hexyl-10H-phenothiazine derivatives has been successfully reported, demonstrating the feasibility of introducing long alkyl chains at this position. researchgate.net

Green Chemistry Principles in the Synthesis of Phenothiazine Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. In the context of phenothiazine synthesis, several green chemistry principles are being applied.

One significant advancement is the use of continuous flow technology. researchgate.net Flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. This technology is particularly suitable for the rapid and efficient production of phenothiazine derivatives. researchgate.net

Other green approaches focus on minimizing waste and energy consumption. This includes the development of catalytic reactions that proceed under milder conditions and the use of less hazardous solvents. For example, research into photocatalytic reactions using phenothiazine derivatives as catalysts for processes like the oxidative coupling of amines under visible light and in an air atmosphere points towards more sustainable synthetic routes. rsc.org Another innovative green method is the self-catalytic photochemical sulfonylation of phenothiazines, which avoids the need for external catalysts. acs.org

Scale-Up Considerations and Process Optimization for 3-(Hexadecyloxy)-10H-phenothiazine Production

Transitioning the synthesis of 3-(Hexadecyloxy)-10H-phenothiazine from a laboratory scale to industrial production presents several challenges. Key considerations include cost-effectiveness, process safety, product purity, and waste management.

Process optimization is critical for ensuring economic viability. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The purification of the final product is also a major factor. Chromatographic methods, which are common in the lab, are often not practical for large-scale production. Therefore, developing purification strategies based on crystallization or extraction is essential.

The choice of synthetic route has a profound impact on scalability. Reactions that avoid hazardous reagents, operate at moderate temperatures and pressures, and generate minimal waste are preferred. Continuous flow manufacturing is an attractive option for the scale-up of phenothiazine synthesis due to its inherent safety and efficiency benefits. researchgate.net Furthermore, patents related to the large-scale preparation of alkylated phenothiazines suggest that in situ reactions, where multiple steps are performed in the same reactor without isolating intermediates, can be an effective strategy for process intensification. google.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 3-(Hexadecyloxy)-10H-phenothiazine |

| 10H-phenothiazine |

| Diphenylamine |

| 2-Substituted diphenyl sulfides |

| 2-Aminodiphenylsulfides |

| 2-Aminobenzenethiol |

| Tetrahydro-phenothiazine |

| 3-Hydroxyphenothiazine |

| 1-Bromohexadecane |

| 1-Iodohexadecane |

| 10-Alkylphenothiazine |

| 10-Hexyl-10H-phenothiazine |

Comprehensive Spectroscopic and Structural Elucidation of 3 Hexadecyloxy 10h Phenothiazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For 3-(Hexadecyloxy)-10H-phenothiazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-(Hexadecyloxy)-10H-phenothiazine is expected to exhibit distinct signals corresponding to the aromatic protons of the phenothiazine (B1677639) core, the protons of the hexadecyloxy side chain, and the N-H proton.

The aromatic region would likely display a complex pattern of multiplets due to the protons on the substituted and unsubstituted benzene (B151609) rings of the phenothiazine structure. The protons on the ring bearing the hexadecyloxy group would be influenced by its electron-donating nature, causing a general upfield shift compared to the protons on the other ring.

The hexadecyloxy chain would present a series of characteristic signals. A triplet, integrating to two protons, would be expected for the methylene (B1212753) group attached to the oxygen atom (O-CH₂). A series of broad multiplets in the midfield of the spectrum would correspond to the numerous methylene groups of the long alkyl chain. Finally, a triplet integrating to three protons at the most upfield region of the aliphatic signals would be assigned to the terminal methyl group. The N-H proton of the phenothiazine ring is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for 3-(Hexadecyloxy)-10H-phenothiazine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | br s | 1H | N-H |

| ~6.7 - 7.2 | m | 7H | Aromatic-H |

| ~3.9 - 4.1 | t | 2H | O-CH₂ |

| ~1.7 - 1.9 | m | 2H | O-CH₂-CH₂ |

| ~1.2 - 1.5 | m | 26H | -(CH₂)₁₃- |

| ~0.8 - 0.9 | t | 3H | -CH₃ |

Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 3-(Hexadecyloxy)-10H-phenothiazine, this would include the aromatic carbons of the phenothiazine core and the aliphatic carbons of the hexadecyloxy chain.

The aromatic region would show a number of signals corresponding to the twelve carbons of the phenothiazine rings. The carbon atom directly attached to the oxygen of the hexadecyloxy group (C-3) would be significantly shifted downfield due to the deshielding effect of the oxygen. The other aromatic carbons would appear at their characteristic chemical shifts, which can be assigned with the help of 2D NMR data.

The aliphatic region would display signals for the sixteen carbons of the hexadecyloxy chain. The carbon of the O-CH₂ group would be the most downfield among the aliphatic carbons. The carbons of the long methylene chain would resonate in a narrow region, and the terminal methyl carbon would appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for 3-(Hexadecyloxy)-10H-phenothiazine

| Chemical Shift (ppm) | Assignment |

| ~150 - 155 | C-3 (Aromatic C-O) |

| ~110 - 145 | Aromatic C |

| ~68 - 70 | O-CH₂ |

| ~22 - 32 | -(CH₂)₁₄- |

| ~14 | -CH₃ |

Note: The chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons in the aromatic rings and along the hexadecyloxy chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the O-CH₂ group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different spin systems and for assigning quaternary carbons. For example, the protons of the O-CH₂ group would show a correlation to the aromatic carbon C-3, confirming the position of the hexadecyloxy substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of the parent ion, which allows for the determination of the elemental composition of the molecule. For 3-(Hexadecyloxy)-10H-phenothiazine (C₂₈H₄₁NOS), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass would confirm the molecular formula. For instance, the mass spectrum of the related compound 3-methoxy-10H-phenothiazine has been reported. nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For 3-(Hexadecyloxy)-10H-phenothiazine, the fragmentation would likely involve the cleavage of the hexadecyloxy chain and fragmentation of the phenothiazine core. Key expected fragmentations include:

Loss of the hexadecyl chain: A prominent fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the C₁₆H₃₃ radical and the formation of an ion corresponding to the 3-hydroxy-10H-phenothiazine cation radical.

Cleavage within the alkyl chain: Fragmentation can also occur at various points along the long alkyl chain, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group).

Fragmentation of the phenothiazine ring: The tricyclic core itself can undergo characteristic fragmentation, although this might be less prominent compared to the cleavage of the long and labile alkyl chain.

Table 3: Predicted Key Fragmentation Ions in the MS/MS Spectrum of 3-(Hexadecyloxy)-10H-phenothiazine

| m/z (relative to [M+H]⁺) | Possible Fragment |

| [M - C₁₆H₃₃]⁺ | Ion of 3-hydroxy-10H-phenothiazine |

| [M - CₙH₂ₙ₊₁]⁺ | Ions from cleavage at different positions of the alkyl chain |

| Fragments of phenothiazine core | Characteristic ions of the tricyclic system |

Note: The observed fragments and their relative intensities can be influenced by the ionization method and collision energy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy is a critical tool for identifying functional groups and understanding the conformational aspects of a molecule. For 3-(Hexadecyloxy)-10H-phenothiazine, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups. The analysis of 3-(Hexadecyloxy)-10H-phenothiazine is based on the well-established spectra of the parent phenothiazine core, modified by the presence of the hexadecyloxy substituent. researchgate.netnist.gov

The key vibrational modes for the phenothiazine nucleus include the N-H stretch, C-S-C and C-N-C stretches, and aromatic C=C ring breathing modes. researchgate.net The long aliphatic hexadecyl chain introduces strong C-H stretching and bending vibrations, while the ether linkage is identified by its characteristic C-O-C stretching.

A representative FT-IR spectrum of phenothiazine typically shows a distinct band for the N-H stretching vibration around 3340 cm⁻¹. researchgate.net The symmetric stretching of the C-S-C and C-N-C bonds within the central ring are observed at approximately 1080 cm⁻¹ and 1243 cm⁻¹, respectively. researchgate.net Aromatic ring breathing vibrations appear in the 1445-1595 cm⁻¹ region. researchgate.net For 3-(Hexadecyloxy)-10H-phenothiazine, additional strong bands corresponding to the aliphatic C-H stretching of the hexadecyl group are expected in the 2850-2960 cm⁻¹ range.

Table 1: Expected FT-IR Peak Assignments for 3-(Hexadecyloxy)-10H-phenothiazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3340 | ν(N-H) stretch | Secondary Amine (Phenothiazine ring) |

| 2955-2965 | ν_as(CH₃) stretch | Alkyl Chain |

| 2915-2925 | ν_as(CH₂) stretch | Alkyl Chain |

| 2870-2880 | ν_s(CH₃) stretch | Alkyl Chain |

| 2845-2855 | ν_s(CH₂) stretch | Alkyl Chain |

| 1570-1600 | C=C ring breathing | Aromatic Rings |

| 1465-1475 | δ(CH₂) scissoring | Alkyl Chain |

| ~1243 | ν(C-N-C) stretch | Phenothiazine Ring |

| 1220-1260 | ν_as(C-O-C) stretch | Aryl-Alkyl Ether |

| ~1080 | ν(C-S-C) stretch | Phenothiazine Ring |

| 1030-1050 | ν_s(C-O-C) stretch | Aryl-Alkyl Ether |

Note: This table is generated based on typical values for phenothiazine and long-chain ethers. Actual peak positions may vary.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the phenothiazine core is well-documented. rsc.org The point-group symmetry for phenothiazine in solution is determined to be Cₛ. rsc.org

Key Raman bands for the phenothiazine radical cation have been identified and can be used to infer the vibrations of the neutral parent molecule. rsc.org The most intense bands in the resonance Raman spectrum of phenothiazine derivatives are typically associated with the vibrations of the conjugated ring system. For 3-(Hexadecyloxy)-10H-phenothiazine, the spectrum would be dominated by the characteristic vibrations of the phenothiazine skeleton, with additional contributions from the hexadecyloxy chain. The C-S and C-C stretching modes within the heterocyclic ring are expected to be prominent.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of 3-(Hexadecyloxy)-10H-phenothiazine, governed by how it interacts with light, can be explored using UV-Vis absorption and fluorescence/phosphorescence spectroscopy. These properties are largely dictated by the electron-rich, π-conjugated phenothiazine nucleus. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy reveals the electronic transitions within a molecule. Phenothiazine and its derivatives exhibit characteristic absorption bands in the UV and visible regions corresponding to π-π* transitions. nih.govnist.gov The parent 10H-phenothiazine shows distinct absorption maxima in solution. nist.gov

The introduction of a 3-alkoxy substituent acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenothiazine. The spectrum is expected to show two main absorption bands, one corresponding to the localized aromatic π-π* transitions and a lower energy band related to intramolecular charge transfer (ICT). nih.gov The long alkyl chain is not a chromophore and is not expected to significantly alter the position of the absorption maxima, though it ensures good solubility in common organic solvents. rsc.org

Table 2: Expected UV-Vis Absorption Data for 3-(Hexadecyloxy)-10H-phenothiazine in an Organic Solvent

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π-π* (Aromatic) | ~255 | High |

| π-π* / ICT | ~320 | Moderate |

Note: Data is extrapolated from the parent phenothiazine and related derivatives. rsc.orgnist.gov

Fluorescence and Phosphorescence Spectroscopy (e.g., Quantum Yields, Lifetimes)

Following the absorption of light, excited molecules can relax by emitting photons through fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). libretexts.org Phenothiazines are known to be fluorescent and can also exhibit room-temperature phosphorescence (RTP), often due to their unique folded structure which influences charge transfer characteristics and molecular packing in the solid state. rsc.orgresearchgate.net

The parent 10H-phenothiazine has a reported fluorescence emission maximum around 454 nm. nih.gov The emission for 3-(Hexadecyloxy)-10H-phenothiazine is expected to be in a similar region, potentially with a slight red shift due to the electron-donating nature of the alkoxy group.

Table 3: Anticipated Photoluminescence Properties of 3-(Hexadecyloxy)-10H-phenothiazine

| Property | Phenomenon | Expected Value |

| Emission Maximum (λ_em) | Fluorescence | ~450-470 nm |

| Emission Maximum (λ_ph) | Phosphorescence | ~520-550 nm |

| Fluorescence Lifetime (τ_f) | Fluorescence | Nanoseconds (ns) |

| Phosphorescence Lifetime (τ_p) | Phosphorescence | Microseconds (µs) to milliseconds (ms) |

Note: These are estimated values based on the properties of the parent phenothiazine and its derivatives. researchgate.netnih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of the parent 10H-phenothiazine has shown that it crystallizes in a non-planar, folded "butterfly" conformation along the N-S axis. wikipedia.orgrsc.org The dihedral angle between the two benzene rings is a key structural parameter, reported as 153.3° for one of its crystalline forms. rsc.org

For 3-(Hexadecyloxy)-10H-phenothiazine, single-crystal XRD would provide precise bond lengths, bond angles, and the exact dihedral angle of the phenothiazine core. The long, flexible hexadecyl chain would significantly influence the crystal packing. It is likely to induce a layered or lamellar structure, where the phenothiazine headgroups form one layer and the aliphatic tails interdigitate in another. This packing arrangement is common for amphiphilic molecules.

Powder XRD (PXRD) on a microcrystalline sample would yield a diffraction pattern characteristic of its crystal phase. While not providing atomic resolution, the pattern serves as a fingerprint for identifying the compound and assessing its crystallinity and phase purity. For related long-chain phenothiazine derivatives, distinct diffraction peaks in the 2θ range of 20-25° are characteristic. researchgate.net

Table 4: Representative Crystal Data for the Parent 10H-Phenothiazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.82 |

| b (Å) | 5.93 |

| c (Å) | 10.70 |

| β (°) | 74.01 |

| Dihedral Angle | 153.3° |

Source: Data from the crystal structure determination of phenothiazine. rsc.org The parameters for 3-(Hexadecyloxy)-10H-phenothiazine are expected to differ significantly due to the substituent.

Electronic, Photophysical, and Redox Properties of 3 Hexadecyloxy 10h Phenothiazine

Electrochemical Characterization of Redox States

The electrochemical behavior of phenothiazine (B1677639) and its derivatives is central to their application. These molecules are known to undergo reversible or quasi-reversible oxidation processes, forming stable cationic species. The nature and potential of these redox events are typically investigated using voltammetric techniques.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the redox behavior of molecules. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. For a reversible redox process, this produces a characteristic pair of peaks: one for oxidation and one for reduction.

For 3-(Hexadecyloxy)-10H-phenothiazine, the CV is expected to show at least one quasi-reversible oxidation event. This corresponds to the removal of one electron from the electron-rich phenothiazine system to form a stable radical cation (PTZ•⁺). nih.govnih.gov The presence of the electron-donating hexadecyloxy group at the 3-position is predicted to lower the potential required for this oxidation compared to the unsubstituted phenothiazine core by increasing the electron density of the aromatic system.

Furthermore, studies on analogous compounds with methoxy (B1213986) groups at the 3 and 7 positions, such as N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT), have shown that such electron-donating substituents can stabilize the molecule enough to allow for a second, reversible one-electron oxidation to form a dication (PTZ²⁺). uky.edu The DMeOEPT dication is stable on the time scale of cyclic voltammetry experiments. uky.edu Therefore, it is highly probable that 3-(Hexadecyloxy)-10H-phenothiazine would also exhibit two distinct, sequential oxidation waves.

Table 1: Expected Cyclic Voltammetry Data for 3-(Hexadecyloxy)-10H-phenothiazine in a Non-Aqueous Electrolyte Data inferred from analogous 3-alkoxy-substituted phenothiazine derivatives. uky.edu

| Redox Process | Expected E₁/₂ (V vs. Fc/Fc⁺) | Peak Separation (ΔEp, mV) | Description |

| PTZ / PTZ•⁺ | ~0.1 - 0.2 | 60 - 80 | First quasi-reversible one-electron oxidation |

| PTZ•⁺ / PTZ²⁺ | ~0.5 - 0.7 | 60 - 90 | Second quasi-reversible one-electron oxidation |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is another voltammetric method that offers higher sensitivity and better resolution than cyclic voltammetry by superimposing potential pulses on a linear potential sweep. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This technique minimizes the contribution of non-faradaic (charging) current, resulting in well-defined, peak-shaped responses where the peak height is proportional to the analyte's concentration. researchgate.net

While specific DPV studies on 3-(Hexadecyloxy)-10H-phenothiazine are not available, this technique would be ideally suited for accurately determining its oxidation potentials and for quantitative analysis. researchgate.net The DPV peaks would be expected to correspond closely to the half-wave potentials (E₁/₂) observed in cyclic voltammetry, providing a more precise measurement of the redox states.

Spectroelectrochemistry for Intermediates Identification

Spectroelectrochemistry combines spectroscopic measurements (typically UV-Visible absorption) with electrochemistry to identify the species generated during a redox reaction. A potential is applied to a solution of the compound in a specialized transparent electrochemical cell, and the absorption spectrum is recorded simultaneously.

For 3-(Hexadecyloxy)-10H-phenothiazine, this technique would be crucial for confirming the identity of the oxidized intermediates.

Neutral State: The neutral molecule is expected to show absorption maxima primarily in the ultraviolet region, typical for the π-π* transitions of the phenothiazine aromatic system. uky.edu

Radical Cation (PTZ•⁺): Upon the first one-electron oxidation, the formation of the radical cation would be accompanied by the appearance of new, distinct absorption bands at longer wavelengths, likely in the visible range. For example, the radical cation of chlorpromazine (B137089) shows characteristic peaks between 274 nm and 339 nm. mdpi.com

Dication (PTZ²⁺): Further oxidation to the dication state would result in the disappearance of the radical cation's spectral features and the emergence of a new set of absorption bands, confirming the second redox event. uky.edu

This method provides direct evidence for the electronic structure of the intermediates formed at specific potentials. nih.gov

Mechanisms of Charge Transfer and Electron Donor Capabilities

The core function of phenothiazine derivatives in many applications stems from their potent electron-donating ability. nih.govnih.gov The heterocyclic structure contains both nitrogen and sulfur atoms which act as heteroatom bridges, creating an electron-rich system capable of forming stable radical cations upon oxidation. rsc.org

The mechanism of charge transfer in 3-(Hexadecyloxy)-10H-phenothiazine involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the phenothiazine ring system. The presence of the hexadecyloxy group at the 3-position plays a critical role in enhancing this electron-donor capacity. As an alkoxy group, it acts as a strong resonance-donating group, pushing electron density into the aromatic π-system. This has two key effects:

Lowering the Oxidation Potential: By increasing the energy of the HOMO, the electron-donating substituent makes it easier to remove an electron, thus lowering the energy required for oxidation. beilstein-journals.org

Stabilizing the Oxidized Species: The positive charge of the resulting radical cation (and dication) can be delocalized over the extended conjugated system, including the oxygen atom of the alkoxy group. This delocalization significantly stabilizes the oxidized forms. uky.eduuky.edu

Research on N-ethyl-3,7-dimethoxyphenothiazine has demonstrated that introducing electron-donating methoxy groups para to the nitrogen atom leads to a dramatic improvement in the stability of the doubly oxidized (dication) state compared to derivatives without such groups. uky.edu This makes the 3-alkoxy-substituted phenothiazine scaffold a promising platform for developing highly efficient, multi-electron-donating molecules for applications like redox flow batteries. uky.edu The formation of charge-transfer complexes between phenothiazine donors and various electron acceptors has been well-documented, underscoring their potent donor capabilities. nih.govnih.gov

Photophysical Pathways and Energy Transfer Dynamics

The interaction of 3-(Hexadecyloxy)-10H-phenothiazine with light initiates a series of photophysical processes. Upon absorbing a photon of appropriate energy (typically UV light), the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). From this excited state, the molecule can follow several de-excitation pathways:

Fluorescence: The molecule can relax directly back to the ground state by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

Internal Conversion & Vibrational Relaxation: The molecule can lose energy non-radiatively as heat, often through vibrational and rotational motions. The long, flexible hexadecyloxy chain may contribute to the efficiency of these non-radiative pathways.

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). Phenothiazine derivatives are known to have efficient ISC due to spin-orbit coupling facilitated by the heavy sulfur atom. acs.org

Phosphorescence: From the triplet state, the molecule can relax to the ground state by emitting a photon. This process is "spin-forbidden" and thus much slower than fluorescence, with lifetimes ranging from microseconds to seconds. researchgate.net

Photoinduced Electron Transfer (PET): In its excited state, the phenothiazine derivative is an even stronger electron donor than in its ground state. If a suitable electron acceptor is present, the excited molecule can donate an electron, initiating a PET process. This is a key mechanism in photoredox catalysis. beilstein-journals.org

Influence of Solvent Polarity on Electronic Transitions and Emission Behavior

The polarity of the surrounding solvent can have a profound impact on the electronic absorption and emission spectra of molecules, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation.

For phenothiazine derivatives, the excited state (S₁) is generally more polar than the ground state (S₀) due to intramolecular charge transfer (ICT) character. acs.orgnih.gov This means that polar solvents will stabilize the excited state more than the ground state. The consequences of this differential stabilization are:

Absorption Spectrum: The absorption spectrum (S₀ → S₁) is typically only slightly affected by solvent polarity.

Emission (Fluorescence) Spectrum: The emission spectrum (S₁ → S₀) shows a more significant dependence on solvent polarity. As solvent polarity increases, the energy gap between the relaxed excited state and the ground state decreases, resulting in a shift of the fluorescence maximum to longer wavelengths (a bathochromic or red shift). nih.gov

This solvent-dependent shift in emission is a hallmark of ICT states and is expected for 3-(Hexadecyloxy)-10H-phenothiazine due to the electron-donating nature of the alkoxy group. acs.org The fluorescence quantum yield and lifetime are also often influenced by the solvent environment, with polar and protic solvents sometimes promoting non-radiative decay pathways that quench fluorescence. nih.gov

Table 2: Expected Influence of Solvent Polarity on the Photophysical Properties of 3-(Hexadecyloxy)-10H-phenothiazine Illustrative trend based on studies of analogous donor-acceptor phenothiazine systems. acs.orgnih.gov

| Solvent | Relative Polarity | Expected Absorption λₘₐₓ (nm) | Expected Emission λₘₐₓ (nm) | Expected Stokes Shift (nm) |

| Toluene | Low | ~320 | ~450 | ~130 |

| Chloroform | Medium | ~322 | ~490 | ~168 |

| Methanol | High (Protic) | ~325 | ~540 | ~215 |

| DMF | High (Aprotic) | ~325 | ~550 | ~225 |

Investigation of Radical Cation Stability and Decay Kinetics of 3-(Hexadecyloxy)-10H-phenothiazine

The stability of phenothiazine radical cations is significantly influenced by the nature and position of substituents on the phenothiazine core, as well as the surrounding chemical environment. acs.orgjcesr.org N-substitution at the 10-position is a common strategy to enhance the stability of the resulting radical cation. nih.gov The long hexadecyloxy chain at the 3-position of the phenothiazine ring is expected to influence the radical cation's stability and decay pathways primarily through steric and electronic effects.

Studies on various phenothiazine derivatives have shown that the decay of their radical cations can proceed through different mechanisms, including dimerization, disproportionation, and reactions with nucleophiles present in the medium. nih.govdatapdf.com The specific pathway and its rate are highly dependent on the structure of the side chains and the substituents on the aromatic rings. nih.govdatapdf.com For instance, the length and nature of the side chain at the 10-position have been demonstrated to have a pronounced effect on the reaction products, influencing whether sulfoxide (B87167) formation or hydroxylation occurs. datapdf.com

The solvent and the nature of the counter-ion also play a crucial role in the stability of phenothiazine radical cations. acs.orgjcesr.org Research on a glycolated phenothiazine derivative showed that while solid-state radical cation salts can be stable for weeks, their stability in non-aqueous electrolytes varies significantly depending on the counter-ion (e.g., BF₄⁻, PF₆⁻, ClO₄⁻, TFSI⁻). acs.org This highlights the importance of the immediate chemical environment in controlling the longevity of the radical cation.

Although detailed research findings and specific data tables for the decay kinetics of the 3-(hexadecyloxy)-10H-phenothiazine radical cation could not be located in the available literature, the general findings for related phenothiazine compounds suggest that the long alkoxy chain would likely provide steric hindrance, potentially slowing down bimolecular decay reactions such as dimerization. The electron-donating nature of the alkoxy group could also influence the electronic distribution within the radical cation, affecting its reactivity.

To provide a comprehensive understanding of the radical cation stability and decay kinetics of 3-(hexadecyloxy)-10H-phenothiazine, dedicated experimental studies, such as spectroelectrochemical analysis and kinetic monitoring of the radical cation concentration over time, would be required. Such studies would yield valuable data, including rate constants and half-lives under various conditions, which are essential for evaluating its potential in different applications.

Structure Activity Relationships Sar and Molecular Design Principles for 3 Hexadecyloxy 10h Phenothiazine Analogs

Impact of Alkyl Chain Length and Position on Molecular Properties

The length and position of alkyl and alkoxy chains, such as the hexadecyloxy group in the titular compound, are critical in determining the physical and functional properties of phenothiazine (B1677639) derivatives. These chains significantly influence solubility, molecular aggregation, and electrochemical performance.

Key Research Findings:

Solubility and Stability: Introducing alkyl or alkoxy groups, particularly on the nitrogen atom (N-10), has been shown to markedly improve the solubility and electrochemical stability of phenothiazine derivatives, which is crucial for applications like non-aqueous redox flow batteries. chemrxiv.org

Photovoltaic Performance: In dye-sensitized solar cells (DSSCs), the length of the N-alkyl chain plays a pivotal role. Studies on phenothiazine-based dyes have shown a linear increase in open-circuit voltage (Voc) and power conversion efficiency (PCE) as the alkyl chain length increases up to a certain point, such as C8 or C12. acs.org Longer chains can sometimes lead to a decrease in efficiency, possibly due to increased charge recombination. acs.org Alkoxy groups on the aromatic rings can also help reduce the aggregation of dye molecules on TiO2 films, which is beneficial for device performance. researchgate.net

Biological Activity: The length of the alkyl linker between the phenothiazine nitrogen and a terminal amine group is a key determinant of biological activity. For antipsychotic phenothiazines, a three-carbon chain is considered optimal for potent dopamine (B1211576) receptor antagonism. youtube.comif-pan.krakow.pl Shortening this chain to two carbons can alter receptor affinity. if-pan.krakow.pl In other contexts, such as farnesyltransferase (FTase) inhibition, a shorter carbon chain between the nitrogen and an amide group was found to decrease inhibitory activity. nih.gov

Below is a table illustrating the effect of increasing N-alkyl chain length on the photovoltaic performance of bis-2-cyanoacrylic acid substituted phenothiazine dyes in DSSCs.

Table 1: Effect of N-Alkyl Chain Length on Photovoltaic Parameters

Data sourced from a study on phenothiazine dyes for DSSCs. acs.org

| N-Alkyl Chain | Open-Circuit Voltage (Voc) [mV] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|

| Butyl (C4) | 684 | 4.5 |

| Hexyl (C6) | 703 | 5.1 |

| Octyl (C8) | 713 | 5.4 |

| Decyl (C10) | 721 | 5.7 |

| Dodecyl (C12) | 725 | 6.0 |

| Octadecyl (C18) | 715 | 5.5 |

Effects of Substituents at the Nitrogen (N-10) Position on Electronic and Photophysical Behavior

The nitrogen atom at the N-10 position is a primary site for synthetic modification, and the nature of the substituent attached here profoundly governs the electronic and photophysical characteristics of the molecule.

Key Research Findings:

Electronic Properties: Attaching aryl groups to the N-10 position allows for fine-tuning of the molecule's redox potential. The oxidation potentials of N-aryl phenothiazines show a strong linear correlation with the Hammett parameters of substituents on the N-aryl ring. rsc.org Electron-donating groups on the N-aryl moiety lower the reduction potential, making the molecule a stronger electron donor, while electron-withdrawing groups increase it. rsc.orgbeilstein-journals.org For instance, introducing a π-donating dimethylamino substituent can dramatically shift the reduction potential to a lower value (e.g., 0.57 V vs SCE) compared to the parent N-phenylphenothiazine (0.76 V vs SCE). beilstein-journals.org

Photophysical Behavior: N-10 substitution directly impacts the absorption and emission spectra. In N-aryl phenothiazines, electron-donating substituents like dimethylamino can cause a hypsochromic (blue) shift in the absorption maximum, whereas σ-donors like a mesityl group can induce a bathochromic (red) shift. beilstein-journals.org N-phosphorylation has been observed to cause a hypsochromic effect compared to the unsubstituted 10H-phenothiazine. mdpi.com

Antioxidant Activity: While unsubstituted N-10 phenothiazine is a potent antioxidant, N-methylation significantly reduces this activity. nih.gov However, introducing N10-carbamoyl substituents can lead to highly potent antioxidant compounds, an unpredictable but significant finding. nih.gov

The following table summarizes the effect of different substituents at the N-10 aryl ring on the electrochemical and photophysical properties of phenothiazine derivatives.

Table 2: Influence of N-10 Aryl Substituents on Phenothiazine Properties

Data compiled from studies on N-aryl phenothiazines. rsc.orgbeilstein-journals.org

| N-Aryl Substituent | Type | Reduction Potential (Ered vs SCE) [V] | Absorption Maximum (λmax) [nm] |

|---|---|---|---|

| 4-NO2 | π-acceptor | 0.89 | 374 |

| 4-F | σ-acceptor | 0.78 | 318 |

| H (N-phenyl) | Reference | 0.76 | 320 |

| 4-SMe | π-donor | 0.71 | 333 |

| 4-NMe2 | π-donor | 0.57 | 313 |

Influence of Substituents at Aromatic Ring Positions (e.g., C-2, C-7) on Reactivity and Electronic Structure

Substitution on the aromatic rings of the phenothiazine core, particularly at the C-2, C-3, and C-7 positions, is a powerful strategy for modulating reactivity and electronic structure.

Key Research Findings:

Reactivity and Synthesis: The C-3 and C-7 positions are commonly involved in electrophilic substitution reactions like halogenation, which can then be used for further modifications such as Suzuki coupling reactions. rsc.orgresearchgate.net Synthesizing derivatives with substituents at the C-2 and C-8 positions has historically been more challenging. rsc.org However, methods like copper-catalyzed C-H sulfonylation have been developed for regioselective functionalization at the C-2 and C-4 positions. rsc.org

Electronic Structure and Redox Potential: Introducing substituents at the C-3 and C-7 positions can significantly alter the oxidation potential. For instance, modifying the N-ethyl phenothiazine core with bis(2-(2-methoxyethoxy)ethoxy) groups at the 3 and 7 positions resulted in a notable increase in the stable oxidation potential from around 0.3 V to 0.65 V vs. Fc/Fc+. chemrxiv.org Derivatives substituted at the C-3 and C-7 positions can participate in two-electron reactions, whereas N-10 substituted versions typically donate only one electron. rsc.org

Biological Activity: For antipsychotic applications, an electron-withdrawing substituent at the C-2 position is crucial for activity. youtube.comif-pan.krakow.pl The potency is directly influenced by the nature of this group, with the observed order being: -SO2NR2 > -CF3 > -Cl. if-pan.krakow.pl In contrast, substitution at the C-1 and C-4 positions tends to reduce antipsychotic activity. youtube.com

Conformational Flexibility and its Correlation with Electronic Properties

The phenothiazine nucleus is not planar but possesses a unique, non-planar "butterfly" or "boat" conformation, folding along the N-S axis. rsc.orgrsc.org This conformational flexibility is intrinsically linked to its electronic and photophysical properties.

Key Research Findings:

Conformational States: Phenothiazine derivatives can exist in different conformational states, often described as quasi-axial (ax) and quasi-equatorial (eq). The dominant conformation can be influenced by substituents. For example, in N-aryl phenothiazines, electron-releasing substituents on the aryl ring favor an intra conformation, while electron-withdrawing groups favor an extra conformation. rsc.org

Suppression of Aggregation: The non-planar structure, with a dihedral angle between the benzene (B151609) rings of about 158.5°, helps to suppress intermolecular π-π stacking and aggregation. rsc.org This is beneficial for maintaining the properties of individual molecules in the solid state.

Influence on Photophysics: The molecular conformation significantly impacts photophysical properties. Restricting intramolecular rotations and vibrations, for instance under high pressure, can lead to pressure-induced emission enhancement (PIEE). rsc.org The specific conformation (e.g., quasi-axial vs. quasi-equatorial) is a key determinant of these behaviors. rsc.org In phenothiazine 5,5-dioxide derivatives, dimers of the equatorial conformers were found to have more efficient room-temperature phosphorescence (RTP) compared to their axial counterparts due to closer π-π stacking. acs.org

Active Conformation in Biology: The molecule's conformation is critical for its biological function. For antipsychotic phenothiazines, it is proposed that van der Waals interactions between the N-10 side chain and the C-2 substituent promote an active conformation that effectively mimics the neurotransmitter dopamine, allowing it to block dopamine receptors. nih.gov

Design Strategies for Modulating Specific Molecular Interactions and Photophysical Responses

Based on the established structure-activity relationships, several clear design strategies have emerged for creating phenothiazine derivatives with tailored properties for specific applications.

Key Design Strategies:

Tuning Redox Potentials for Electronics: For applications like redox flow batteries, molecular tailoring is used to precisely control solubility, stability, and redox potential. This is achieved by modifying the phenothiazine core with various electron-withdrawing groups (like trifluoromethyl) or electron-donating groups (like alkyl and glycol chains) at the N-10, C-3, and C-7 positions. chemrxiv.orgresearchgate.net

Controlling Luminescence via Conformation and Oxidation: To create materials with high luminous efficiency, design strategies focus on regulating intramolecular interactions. This can be done by controlling the molecular conformation to restrict vibrations and enhance emission. rsc.org Another powerful strategy involves modulating the oxidation state of the central sulfur atom. Oxidizing the sulfur to a sulfoxide (B87167) (S=O) or sulfone (SO2) group transforms it from an electron-donating to an electron-withdrawing group, which significantly alters the electronic and photoluminescent properties of the molecule. rsc.orgrsc.org

Shifting Absorption for Solar Cells: For use in dye-sensitized solar cells (DSSCs), the goal is to maximize light absorption in the visible spectrum. A common strategy is to introduce electron-withdrawing groups onto the aromatic rings of N-substituted phenothiazines. This induces an intramolecular charge transfer (ICT) character and shifts the absorption band into the visible light region. researchgate.net

Optimizing for Biological Activity: In drug design, specific structural motifs are targeted. For cytotoxicity, modifications to the phenothiazine ring itself are often more impactful than the nature of the N-10 side chain. if-pan.krakow.pl For creating novel antipsychotics or other neuroactive agents, the focus remains on maintaining a three-carbon linker at N-10 and placing an optimal electron-withdrawing group at C-2 to ensure proper receptor interaction. youtube.comif-pan.krakow.plnih.gov

Mechanistic Research on Molecular Interactions of 3 Hexadecyloxy 10h Phenothiazine in Controlled Environments

Investigation of Antioxidant and Radical Scavenging Mechanisms at a Molecular Level

The antioxidant properties of phenothiazine (B1677639) and its derivatives are well-documented and are primarily attributed to the chemical properties of the core phenothiazine structure. nih.gov The addition of functional groups, such as the hexadecyloxy chain, can significantly influence these antiradical properties. nih.gov The antioxidant action of the phenothiazine scaffold has been computationally analyzed, revealing several key mechanisms for scavenging reactive oxygen species (ROS). researchgate.netnih.gov

The principal mechanisms by which phenothiazines neutralize free radicals include:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule can donate a hydrogen atom, typically from the amine group (N-H), to a free radical, thereby neutralizing it. This mechanism is particularly relevant for quenching peroxyl radicals (HOO• and CH3OO•). researchgate.netnih.govd-nb.info

Radical Adduct Formation (RAF): In this process, the free radical directly adds to one of the aromatic carbon atoms of the phenothiazine ring, forming a stable adduct. nih.govd-nb.info The RAF mechanism is a primary pathway for scavenging highly reactive hydroxyl radicals (HO•). researchgate.netnih.gov

Single Electron Transfer (SET): The phenothiazine molecule can donate an electron to a free radical, forming a phenothiazine radical cation (PTZ•+). This mechanism is crucial in understanding the dual antioxidant/pro-oxidant nature of these compounds. researchgate.netrsc.org

The surrounding environment significantly impacts the dominant mechanism. In aqueous solutions, phenothiazines typically exhibit excellent antioxidant properties. nih.govrsc.org However, in a lipid or nonpolar environment, they may act as pro-oxidants through the formation of a stable and potentially toxic phenothiazinyl radical. nih.govrsc.org The long hexadecyloxy tail of 3-(Hexadecyloxy)-10H-phenothiazine would increase its lipophilicity, suggesting its antioxidant versus pro-oxidant behavior would be highly dependent on its specific location within a biological system. nih.gov Studies on the radical-trapping activity of phenothiazine have shown it to be a particularly suitable radical scavenger. researchgate.net

Table 1: Key Radical Scavenging Mechanisms of the Phenothiazine Scaffold

| Mechanism | Description | Primary Target Radicals |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenothiazine amine to a radical. researchgate.netd-nb.info | Peroxyl Radicals (HOO•, CH3OO•) researchgate.netnih.gov |

| Radical Adduct Formation (RAF) | Direct addition of a radical to an aromatic carbon on the phenothiazine ring. nih.govd-nb.info | Hydroxyl Radical (HO•) researchgate.netnih.gov |

| Single Electron Transfer (SET) | Donation of an electron from the phenothiazine to a radical, forming a radical cation. researchgate.netrsc.org | Can occur with various ROS. researchgate.net |

Exploration of Photodynamic Mechanisms in Model Systems (non-clinical)

Phenothiazine derivatives are known for their photosensitizing properties, which form the basis of photodynamic therapy (PDT), a non-invasive treatment modality. nih.govmdpi.commdpi.com PDT relies on a photosensitizer which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) that can induce cell death. nih.gov The core mechanism involves the photosensitizer absorbing light energy and transitioning from its ground state to an excited singlet state, which can then undergo intersystem crossing to a longer-lived excited triplet state. nih.gov This triplet state is responsible for the subsequent photochemical reactions.

There are two primary photodynamic mechanisms:

Type I Reaction: The excited triplet-state photosensitizer interacts directly with a substrate molecule (like a lipid or protein) via electron or hydrogen transfer, producing radical ions which can then react with oxygen to form superoxide (B77818) anions (O₂⁻•) and other ROS. nih.gov Some photosensitizers can be designed to enhance the production of O₂⁻•, which is advantageous in the hypoxic (low oxygen) environments often found in solid tumors. nih.gov

Type II Reaction: The excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov This is the dominant mechanism for many phenothiazine-based photosensitizers, which are often efficient producers of singlet oxygen. nih.govnih.gov

The structure of 3-(Hexadecyloxy)-10H-phenothiazine, with its extended π-system in the phenothiazine core, is conducive to absorbing light and forming the necessary excited states. The electron-donating nature of the hexadecyloxy group may further influence its photophysical properties. In vitro studies on other phenothiazine drugs have confirmed their ability to photosensitize damage to biological components like erythrocytes and proteins under UVA irradiation. nih.gov

Interactions with Biological Macromolecules and Biomimetic Membranes (in vitro, theoretical)

The amphiphilic nature of 3-(Hexadecyloxy)-10H-phenothiazine, possessing both a hydrophilic phenothiazine headgroup and a long hydrophobic hexadecyl tail, suggests it will readily interact with biological macromolecules and membrane structures. nih.gov Such interactions are driven by a combination of hydrophobic and electrostatic forces. nih.gov

In the context of biomimetic membranes, which are artificial systems designed to mimic cell membranes, the hexadecyl chain would favor insertion into the lipid bilayer. nih.govresearchgate.net This interaction can alter the physical properties of the membrane. Depending on the specific structure of the interacting molecule, it can lead to either an increase in membrane rigidity and aggregation or an increase in fluidity. nih.govresearchgate.net For instance, studies on polyphenols have shown that the presence of certain functional groups, like gallate, can enable hydrogen bonding with the phospholipid head groups, mediating aggregation and increasing membrane rigidity. researchgate.net The long alkyl chain of 3-(Hexadecyloxy)-10H-phenothiazine would primarily engage in hydrophobic interactions within the acyl chain region of the lipid bilayer, potentially disrupting lipid packing and altering membrane fluidity.

Interactions with proteins are also expected. Surfactant molecules can bind to proteins, sometimes helping to stabilize specific structures like alpha-helices. nih.gov The hydrophobic tail of 3-(Hexadecyloxy)-10H-phenothiazine could bind to hydrophobic pockets on a protein's surface or within its folded structure, while the phenothiazine ring could engage in other non-covalent interactions.

Electron Transfer Processes in Model Chemical and Biochemical Systems

Electron transfer is a fundamental process underlying both the antioxidant and photodynamic actions of 3-(Hexadecyloxy)-10H-phenothiazine. The phenothiazine nucleus is a potent electron donor, a property central to its function.

In photodynamic processes, electron transfer can occur from the excited triplet state of the photosensitizer to molecular oxygen or another substrate, initiating the Type I photochemical reaction. nih.gov Furthermore, photoionization is another possible decay pathway for excited phenothiazines in aqueous solutions, leading to the formation of the phenothiazine radical cation and a solvated electron, both of which are highly reactive species. nih.gov The efficiency of these electron transfer processes is influenced by the redox potential of the phenothiazine derivative and the surrounding chemical environment.

Elucidation of Molecular Recognition Events and Ligand-Binding Dynamics (in vitro, theoretical)

Molecular recognition and ligand binding are driven by specific non-covalent interactions between a molecule and its target. For 3-(Hexadecyloxy)-10H-phenothiazine, binding to macromolecules like proteins or self-assembly into structures like micelles would be governed by a balance of forces.

The dominant driving force for its binding to biological structures is the hydrophobic effect. The long, saturated hexadecyl chain will seek to minimize its contact with water by associating with nonpolar environments, such as the hydrophobic core of a protein or the interior of a lipid membrane. nih.gov This strong hydrophobic interaction is a primary determinant of its ligand-binding behavior.

In addition to hydrophobic interactions, the phenothiazine ring system can participate in other recognition events:

π-π Stacking: The aromatic rings of the phenothiazine core can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in proteins.

Hydrogen Bonding: The nitrogen atom in the phenothiazine ring can act as a hydrogen bond acceptor.

Computational Chemistry and Molecular Modeling of 3 Hexadecyloxy 10h Phenothiazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular stability, reactivity, and spectroscopic characteristics.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand how 3-(hexadecyloxy)-10H-phenothiazine interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov It is used to calculate the electronic transitions from the ground state to various excited states. This allows for the theoretical prediction of the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. mdpi.com

The calculations would reveal the primary wavelengths (λmax) at which the molecule absorbs light and the nature of these transitions, typically π → π* transitions within the phenothiazine (B1677639) core. mdpi.com The results from TD-DFT can be correlated with experimental spectra to validate the computational model. emerald.com Such studies on other phenothiazine systems have successfully predicted absorption bands and their corresponding electronic transitions. mdpi.comnih.gov

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for understanding weak intermolecular interactions, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.gov These methods are more computationally intensive than DFT but provide a higher level of theory. They would be particularly useful for studying the self-assembling properties of 3-(hexadecyloxy)-10H-phenothiazine, where the dispersion forces involving the long alkyl chains are significant. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum mechanics is excellent for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For 3-(hexadecyloxy)-10H-phenothiazine, an MD simulation would place the molecule in a simulated environment (e.g., a box of water or a lipid bilayer) and calculate the trajectories of its atoms based on a force field.

This would be invaluable for:

Conformational Flexibility: Understanding how the long, flexible hexadecyloxy chain moves and folds in different solvents or environments.

Solvent Effects: Observing how the molecule interacts with surrounding solvent molecules.

Aggregation and Self-Assembly: Simulating how multiple molecules of 3-(hexadecyloxy)-10H-phenothiazine might interact with each other. The lipophilic tails could lead to self-assembly into micelle-like structures or layers, a behavior that MD simulations are perfectly suited to explore. Studies on other substituted thiadiazole derivatives have successfully used MD simulations to confirm the stability of ligand-enzyme complexes. nih.gov

Molecular Docking Studies for Theoretical Ligand-Target Interactions (in vitro, theoretical)

Given the broad biological activity of phenothiazines, molecular docking is a key computational tool to predict how 3-(hexadecyloxy)-10H-phenothiazine might bind to a specific biological target, such as an enzyme or a receptor. nih.govniscpr.res.in

The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank.

Defining a binding site on the protein.

Computationally "docking" the optimized 3D structure of 3-(hexadecyloxy)-10H-phenothiazine into this site.

The docking algorithm samples numerous positions and orientations of the ligand, calculating a "binding score" or "binding affinity" for each pose. samipubco.com A lower binding energy typically indicates a more stable and favorable interaction. nih.gov These studies can reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the phenothiazine core and the protein's amino acid residues. The long hexadecyloxy chain would likely favor binding to hydrophobic pockets within a protein target. nih.gov

Table 2: Example of Molecular Docking Results for a Phenothiazine Derivative

This table illustrates the typical output of a molecular docking study. Note: The target and values are hypothetical and for illustrative purposes only.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine (B1211576) D2 Receptor (e.g., 6CM4) | -9.5 | Asp114, Phe389, Trp386 |

| MARK4 Kinase (e.g., 3KNX) | -8.8 | Leu156, Val91, Lys89 |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can also predict spectroscopic data, which is crucial for chemical characterization. Using DFT with appropriate methods, it is possible to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 3-(hexadecyloxy)-10H-phenothiazine. By comparing these predicted shifts with experimental data, one can confirm the molecule's structure. Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated to help assign experimental peaks to specific molecular motions. emerald.com

Machine Learning and Chemoinformatics Approaches for Structure-Property Prediction

The prediction of molecular properties through computational means has become a cornerstone of modern chemical and pharmaceutical research, accelerating the discovery and design of novel compounds. nih.gov Machine learning and chemoinformatics offer a powerful suite of tools for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. ubbcluj.ronih.gov These models establish a mathematical correlation between the structural or physicochemical features of a molecule (descriptors) and its biological activity or physical properties. nih.govnih.gov

While specific machine learning studies focusing exclusively on 3-(Hexadecyloxy)-10H-phenothiazine are not extensively documented in public literature, the methodologies applied to the broader class of phenothiazine derivatives provide a clear framework for how such predictions would be approached. The long C16H33O- (hexadecyloxy) substituent on the phenothiazine core would be a critical feature captured by molecular descriptors, significantly influencing predictions related to hydrophobicity, membrane interaction, and steric effects.

Research on phenothiazine analogues has successfully employed various machine learning algorithms to predict a range of properties. researchgate.netresearchgate.net These models are trained on datasets of known phenothiazine derivatives, learning the complex relationships between molecular structure and observed outcomes.

Common Machine Learning Models in Phenothiazine Research

| Machine Learning Model | Predicted Properties | Description |

| Multiple Linear Regression (MLR) | logP, Toxicity (LD50) ubbcluj.ro | A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable. ubbcluj.ro |

| k-Nearest Neighbors (kNN) | Anti-HIV Activity, Estrogenic Activity nih.gov | A non-parametric method that classifies a data point based on the properties of its 'k' nearest neighbors in the feature space. nih.gov |

| Random Forest (RF) | Electron Affinity, UV-Vis Absorption Maxima researchgate.net | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net |

| Graph Neural Networks (GNN) | General Molecular Properties arxiv.orgarxiv.org | A deep learning approach that operates directly on the graph structure of a molecule, capturing intricate topological and feature information without the need for pre-computed descriptors. arxiv.orgarxiv.org |

| Support Vector Machines (SVM) | VEGF-2 Inhibitory Activity nih.gov | A supervised learning model that uses a hyperplane to separate data into different classes, effective in high-dimensional spaces. nih.gov |

The foundation of any QSAR/QSPR model is the selection of molecular descriptors—numerical values that encode different aspects of a molecule's structure. For a compound like 3-(Hexadecyloxy)-10H-phenothiazine, descriptors would capture its key electronic, steric, and hydrophobic characteristics. The redox-active phenothiazine core and the long, flexible aliphatic chain are defining features. researchgate.net

Key Molecular Descriptors for QSAR of Phenothiazines

| Descriptor Category | Example Descriptors | Relevance to Phenothiazines |

| Topological (2D) | Detour Index, Connectivity Indices ubbcluj.ro | Describe the atomic connectivity and branching of the molecular skeleton, including the length and nature of substituents like the hexadecyloxy chain. ubbcluj.ro |

| Quantum Mechanical (3D) | HOMO/LUMO Energies, Hardness, Electrophilicity ubbcluj.ro | Relate to the molecule's electronic properties, crucial for predicting antioxidant activity and redox potential, which are characteristic of the phenothiazine nucleus. ubbcluj.romdpi.com |

| Field-Based (3D-QSAR) | Hydrophobic Fields, Steric Fields, H-bond Acceptor Fields nih.gov | Used in methods like CoMFA and CoMSIA, these descriptors map the spatial distribution of properties around the molecule, which is important for predicting interactions with biological targets like enzymes or cell membranes. The hexadecyloxy group would contribute significantly to the hydrophobic field. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) ubbcluj.ro | A measure of lipophilicity, critical for predicting membrane permeability and bioavailability. The long alkyl chain makes this a key descriptor for 3-(Hexadecyloxy)-10H-phenothiazine. ubbcluj.ro |

Using these models and descriptors, chemoinformatics studies on phenothiazines have successfully predicted a variety of important properties. These established correlations provide a strong basis for the in silico evaluation of 3-(Hexadecyloxy)-10H-phenothiazine for various potential applications.

Predicted Properties of Phenothiazine Derivatives using Chemoinformatics

| Property | Significance | Relevant Research Findings |

| Antioxidant Activity | The phenothiazine nucleus is known to scavenge reactive oxygen species. researchgate.net | QSAR models have been developed to predict the antioxidant potential of phenothiazines, linking it to electronic and structural descriptors. nih.govresearchgate.netmdpi.com The substituent at position 3 can modulate this activity. |

| Multidrug Resistance (MDR) Reversal | Ability to inhibit efflux pumps in resistant cells. | 3D-QSAR studies have shown that hydrophobic and hydrogen bond acceptor fields are dominant factors in predicting the MDR-reversing activity of phenothiazines. nih.gov |

| Enzyme Inhibition | Potential therapeutic use for diseases like Alzheimer's. | Computational studies have used docking and molecular dynamics to predict the binding affinity of phenothiazine derivatives to enzymes like Acetylcholinesterase. nih.govnih.gov |

| Physicochemical Properties | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | QSAR models have successfully predicted properties like lipophilicity (logP) and toxicity (LD50) for sets of phenothiazine derivatives. ubbcluj.ro |

| Electronic & Photophysical Properties | Use in organic electronics and materials science. | Machine learning models can predict properties like electron affinity and UV-Vis absorption maxima, aiding in the design of new dyes and semiconductors. researchgate.net |

Applications of 3 Hexadecyloxy 10h Phenothiazine in Advanced Materials and Analytical Systems

Development of Organic Electronic and Optoelectronic Materials

Phenothiazine (B1677639) and its derivatives are recognized for their strong electron-donating capabilities, stemming from the electron-rich sulfur and nitrogen heteroatoms within their non-planar, butterfly-like structure. This inherent characteristic, combined with the ability to tune their photophysical properties through functionalization, makes them prime candidates for use in organic electronic and optoelectronic devices. The non-planar conformation is particularly advantageous as it can hinder undesirable molecular aggregation in both solution and solid states. researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The versatile electronic properties of phenothiazine derivatives have led to their incorporation into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.gov In OLEDs, phenothiazine-based materials can contribute to the development of efficient light-emitting layers. The tailored optoelectronic properties, such as a low bandgap and reversible redox behavior, are key to their performance in these applications. researchgate.net For OFETs, the charge-transport characteristics of phenothiazine derivatives are of primary interest, where the molecular structure can be modified to optimize charge carrier mobility.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Phenothiazine derivatives have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). rsc.orgnih.gov In DSSCs, the phenothiazine unit acts as a potent electron donor in D-π-A (donor-pi-acceptor) sensitizers. nih.govresearchgate.net The introduction of a hexadecyloxy group can enhance solubility and prevent dye aggregation on the titanium dioxide (TiO₂) surface, a common issue that can limit device efficiency. rsc.orgnih.gov For instance, phenothiazine-based dyes have demonstrated the potential to achieve high power conversion efficiencies (PCEs). researchgate.netrsc.orgnih.gov Research has shown that modifying the structure, such as by attaching different functional groups at various positions on the phenothiazine ring, can significantly influence the photovoltaic performance. rsc.orgresearchgate.net

Fabrication of Chemical Sensors and Biosensors

The redox activity of the phenothiazine core is a key feature that enables its use in the fabrication of chemical sensors and biosensors. nih.gov Phenothiazine derivatives can act as effective redox mediators, facilitating electron transfer between an enzyme and an electrode surface. researchgate.netresearchgate.net This principle has been applied in the development of amperometric biosensors for various analytes. For example, phenothiazine-based mediators have been employed in glucose sensors. researchgate.netresearchgate.net The long hexadecyloxy chain in 3-(Hexadecyloxy)-10H-phenothiazine can be advantageous for immobilizing the molecule on electrode surfaces through hydrophobic interactions, potentially enhancing the stability and performance of the sensor.

Utilization in Electrochemical Energy Storage Systems (e.g., Redox Flow Batteries)

The reversible redox behavior of phenothiazine derivatives makes them promising candidates for active materials in electrochemical energy storage systems, particularly in non-aqueous and aqueous redox flow batteries (RFBs). rsc.orgrsc.orgnih.govumich.educhemrxiv.orgchemrxiv.orguky.edu In these systems, phenothiazine compounds can act as catholytes, undergoing stable oxidation and reduction cycles. nih.govumich.educhemrxiv.orgchemrxiv.orguky.edu The introduction of long alkyl chains like the hexadecyloxy group can significantly enhance the solubility of these molecules in organic electrolytes, which is a critical factor for achieving high energy densities in RFBs. chemrxiv.orgchemrxiv.org Researchers have focused on molecular tailoring of the phenothiazine core to fine-tune redox potentials, solubility, and stability. chemrxiv.orgchemrxiv.org For instance, modifications at the nitrogen atom have been shown to improve both solubility and electrochemical stability. chemrxiv.orgchemrxiv.org

| Phenothiazine Derivative | Application | Key Findings |

| Methylene (B1212753) Blue (a phenothiazine derivative) | Aqueous Redox Flow Battery Catholyte | High reversibility, fast redox kinetics, and high reversible capacity of approximately 71 Ah L⁻¹ in an acetic-acid-water solvent. nih.gov |

| N-substituted phenothiazines | Non-aqueous Redox Flow Battery Catholytes | Introduction of alkyl or alkoxy groups on the nitrogen atom significantly improved solubility and electrochemical stability, reaching concentrations up to 0.5 M. chemrxiv.orgchemrxiv.org |

| 3,7-bis(trifluoromethyl)-N-ethylphenothiazine | Non-aqueous Redox Flow Battery Catholyte | Dissolves at high concentrations (1.5 to 2 M) in organic electrolytes and exhibits enhanced stability. uky.edu |

Role as a Photoactive Material and Redox Mediator in Various Systems

Beyond its specific applications in solar cells and sensors, 3-(Hexadecyloxy)-10H-phenothiazine functions as a versatile photoactive material and redox mediator. Its ability to absorb light and participate in electron transfer processes makes it suitable for a range of photochemical and electrochemical systems. researchgate.netresearchgate.net The phenothiazine core can be reversibly oxidized to a stable radical cation, a property that is fundamental to its role as a redox mediator. researchgate.netrsc.org This has been explored in the context of protecting lithium-ion batteries from overcharge, where phenothiazine derivatives act as redox shuttles. rsc.orgresearchgate.netresearchgate.net The stability of the oxidized species is a crucial factor for the longevity and reliability of such systems. rsc.orgresearchgate.net

Supramolecular Self-Assembly and Nanostructure Formation

The amphiphilic nature of 3-(Hexadecyloxy)-10H-phenothiazine, arising from the combination of the polar phenothiazine head and the nonpolar hexadecyl tail, can drive its self-assembly into ordered nanostructures in solution and on surfaces. nih.gov This behavior is a cornerstone of supramolecular chemistry and can be exploited to create well-defined architectures with specific functionalities. The non-planar shape of the phenothiazine unit can influence the packing of the molecules, potentially leading to the formation of unique morphologies. rsc.org The ability to form self-assembled monolayers or other organized structures is particularly relevant for applications in organic electronics and sensors, where the interface between the material and other components plays a critical role in device performance. nih.gov

Future Research Directions and Translational Opportunities for 3 Hexadecyloxy 10h Phenothiazine

Exploration of Complex Supramolecular Architectures and Self-Organizing Systems